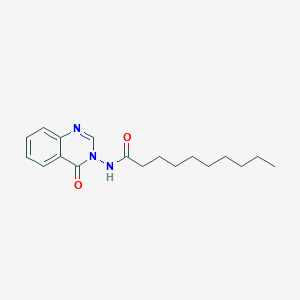

N-(4-oxoquinazolin-3-yl)decanamide

説明

N-(4-Oxoquinazolin-3-yl)decanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin core substituted with a decanamide chain at the N3 position. Quinazolinones are heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties.

特性

分子式 |

C18H25N3O2 |

|---|---|

分子量 |

315.4 g/mol |

IUPAC名 |

N-(4-oxoquinazolin-3-yl)decanamide |

InChI |

InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-8-13-17(22)20-21-14-19-16-12-10-9-11-15(16)18(21)23/h9-12,14H,2-8,13H2,1H3,(H,20,22) |

InChIキー |

NVGHPDANMAKXKD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(=O)NN1C=NC2=CC=CC=C2C1=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with decanoic anhydride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

科学研究への応用

化学: これは、有機合成で貴重な他のキナゾリン誘導体を合成するための前駆体として役立ちます。

生物学: この化合物は、抗菌剤および抗炎症剤としての可能性を示しています.

医学: 研究によると、N-(4-オキソキナゾリン-3-イル)デカンアミドを含むキナゾリンオン誘導体は、鎮痛作用および抗癌作用を有する可能性があります.

工業: この化合物は、特定の化学的特性を持つ新素材の開発に使用できます。

科学的研究の応用

Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.

Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.

Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.

作用機序

類似の化合物との比較

類似の化合物

N-(4-オキソ-3,4-ジヒドロキナゾリン-3-イル)スクシンイミド: この化合物は、類似の構造的特徴を持つが、官能基が異なり、異なる生物活性を示します.

2-(2-(4-(トリフルオロメチル)ベンジリデン)ヒドラジニル)-N-(4-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)アセトアミド: 強力な鎮痛作用および抗炎症作用で知られています.

独自性

N-(4-オキソキナゾリン-3-イル)デカンアミドは、その特有のデカンアミド基により、独特の化学的および生物学的特性を有しており、これがこの化合物を、さまざまな科学分野におけるさらなる研究開発に貴重な化合物として位置付けています。

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Quinazolinone Cores

(a) 3-Substituted 4-Oxoquinazolin Derivatives

Compounds such as (E)-3-(3-aryl-4-oxo-3,4-dihydroquinazolin-7-yl)-N-hydroxyacrylamide () share the 4-oxoquinazolin core but differ in substituents. For example:

- Substituents : Aryl groups (e.g., phenyl, fluorophenyl) at the 3-position and a hydroxyacrylamide chain at the 7-position.

- Properties : Higher melting points (194–214°C) and >95% purity, with distinct IR and NMR profiles due to aryl variations.

- Activity : These compounds act as histone deacetylase (HDAC) inhibitors, with substituents influencing potency and selectivity .

(b) 2-Thioacetamide Quinazolinones

Derivatives like 2-((4-oxo-3-phenylquinazolin-2-yl)thio)-N-substituted acetamides () replace the decanamide chain with thioacetamide groups. These compounds exhibit anti-inflammatory and antimicrobial activities, with sulfur atoms enhancing interactions with enzyme active sites .

Decanamide-Containing Analogues

(a) N-Vanillyldecanamide ()

- Structure : Features a vanillyl (4-hydroxy-3-methoxybenzyl) group attached to decanamide.

- Activity : Acts as a TRPV1 agonist (similar to capsaicin), targeting pain receptors.

- Key Data : Molecular weight 307.43 g/mol, purity >98%, and distinct UV/IR profiles due to aromatic substitution .

(b) Ceramide Analogues ()

Compounds like PDMP (N-(2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-decanamide) share the decanamide chain but incorporate morpholinylmethyl and phenyl groups.

- Activity : Inhibit UDP-glucose ceramide glucosyltransferase (UGCG), blocking viral entry (e.g., UUKV infection) with IC₅₀ values in the low micromolar range .

Anti-Inflammatory Quinazolinone Derivatives ()

Derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide replace the decanamide chain with shorter acetamide substituents.

Key Research Findings and Trends

Substituent Impact :

- Lipophilicity : Decanamide chains enhance membrane permeability compared to shorter acyl groups.

- Enzyme Binding : Thioacetamide or hydroxyacrylamide groups improve HDAC or UGCG inhibition via hydrogen bonding or metal coordination.

Biological Activities: HDAC inhibitors () and anti-inflammatory agents () are prominent among quinazolinones. Decanamide-containing compounds (e.g., PDMP, N-vanillyldecanamide) target lipid metabolism or ion channels .

Synthetic Flexibility: Quinazolinone derivatives are synthesized via modular routes, allowing substitution at N3, C2, or C7 positions for tailored activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。